![molecular formula C12H9ClF3NO2S2 B7497957 5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)
5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a trifluoromethyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the functionalization of the thiophene ring. One common approach is the sulfonation of thiophene, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the sulfonamide linkage, which can be achieved using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-phenylthiophene-2-sulfonamide
- N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide
- 5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]benzene-1-sulfonamide
Uniqueness
5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its sulfonamide group, which enhances its ability to form stable interactions with biological targets. This combination of properties makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3NO2S2/c13-10-4-5-11(20-10)21(18,19)17-7-8-2-1-3-9(6-8)12(14,15)16/h1-6,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVXXAWEMZFNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B7497882.png)
![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)
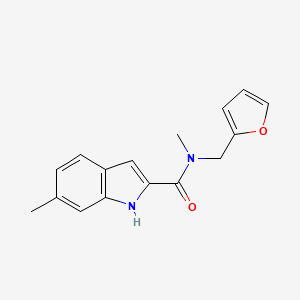
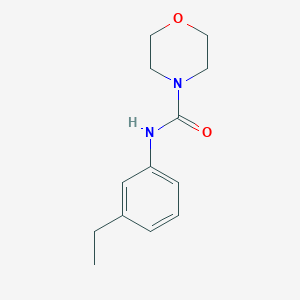
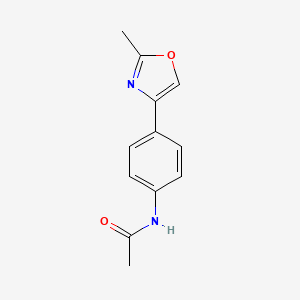
methanone](/img/structure/B7497921.png)
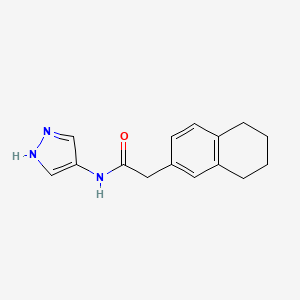
![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)
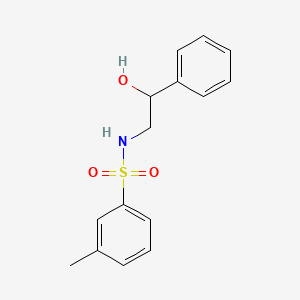
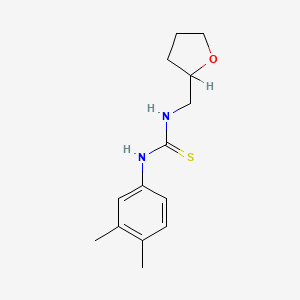
![(3-fluorophenyl)-[4-(1H-indazole-3-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7497949.png)
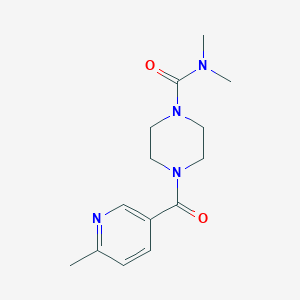
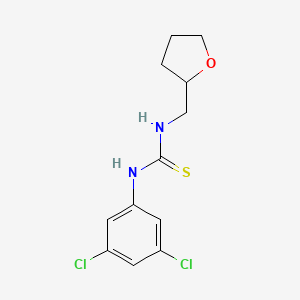
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
